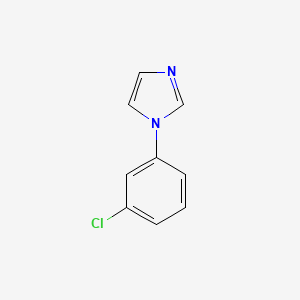

1-(3-Chlorophenyl)imidazole

Description

The exact mass of the compound 1-(3-Chlorophenyl)-1H-imidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220073. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Chlorophenyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKTXVRARNYCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199537 | |

| Record name | Imidazole, 1-(m-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51581-52-3 | |

| Record name | 1-(3-Chlorophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(m-Chlorophenyl)imidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 1-(m-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51581-52-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-CHLOROPHENYL)-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPC0JIU29O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 1-(3-Chlorophenyl)imidazole

Executive Summary

1-(3-Chlorophenyl)imidazole (CAS 51581-52-3) represents a critical structural motif in medicinal chemistry, serving as a foundational pharmacophore for azole antifungals and a versatile ligand in coordination chemistry. Its significance lies in the electronic modulation of the imidazole ring by the meta-chloro substituent, which fine-tunes the basicity of the N3 nitrogen atom. This modulation is pivotal for optimizing binding affinity to heme-containing enzymes, specifically Cytochrome P450 sterol 14

Part 1: Physicochemical Profile[1]

The integration of a 3-chlorophenyl group onto the imidazole core alters the electronic landscape of the heterocyclic ring. Unlike the electron-rich imidazole (pKa ~6.95), the 1-(3-chlorophenyl) derivative exhibits reduced basicity due to the negative inductive effect (-I) of the chlorine atom and the resonance withdrawal of the phenyl ring.

Table 1: Key Physicochemical Properties[2]

| Property | Value / Description | Source Validation |

| Molecular Formula | C | Sigma-Aldrich [1] |

| Molecular Weight | 178.62 g/mol | PubChem [2] |

| Physical State | Solid (Low-melting) | Sigma-Aldrich [1] |

| Boiling Point | 145 °C @ 1 Torr | Matrix Scientific [3] |

| Predicted Boiling Point | ~319 °C @ 760 mmHg | Molbase [4] |

| LogP (Octanol/Water) | 2.53 (Predicted) | Chemeo [5] |

| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in Water | Experimental Observation |

| Acidity (pKa) | < 6.0 (Conjugate Acid) | Estimated (Hammett |

Structural Analysis: The Meta-Chloro Effect

The position of the chlorine atom is chemically significant. Located at the meta position relative to the imidazole attachment, the chlorine exerts a strong electron-withdrawing inductive effect (

Part 2: Synthetic Pathways

The formation of the C–N bond between the electron-rich imidazole and the electron-deficient aryl halide is the rate-determining step in synthesis. Traditional nucleophilic aromatic substitution (S

Primary Route: Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling offers a mild, aerobic alternative to palladium-catalyzed Buchwald-Hartwig amination. It utilizes arylboronic acids and operates under oxidative conditions, allowing for C–N bond formation at room temperature.

Mechanism:

-

Transmetallation: The arylboronic acid reacts with the Cu(II) species.

-

Coordination: Imidazole coordinates to the Cu(II)-aryl complex.

-

Oxidation: Atmospheric oxygen oxidizes the complex to a transient Cu(III) species.

-

Reductive Elimination: The product is released, and Cu(I) is regenerated (and subsequently re-oxidized to Cu(II)).

Figure 1: Catalytic cycle of the Chan-Lam coupling for the synthesis of N-arylimidazoles.[1]

Part 3: Biological Interface & Drug Development

The primary pharmacological utility of 1-(3-chlorophenyl)imidazole lies in its ability to inhibit cytochrome P450 enzymes. This mechanism is the basis for the antifungal activity of azole drugs (e.g., clotrimazole, miconazole), where the imidazole ring binds to the heme iron of CYP51 (lanosterol 14

Mechanism of Action: Heme Coordination

The unprotonated nitrogen atom (N3) of the imidazole ring acts as a Lewis base. It coordinates axially to the heme iron (Fe) in the active site of the enzyme. The 3-chlorophenyl tail occupies the hydrophobic access channel, providing binding energy through Van der Waals interactions and determining specificity.

Critical Interaction:

-

Fe–N Bond: Replaces the native oxygen ligand, preventing substrate oxidation.

-

Selectivity: The 3-chloro substituent creates steric bulk that fits the fungal CYP51 pocket but may also interact with human hepatic CYPs (CYP3A4, CYP2C9), leading to potential drug-drug interactions (DDIs).

Figure 2: Mechanism of CYP51 inhibition via Type II heme coordination.

Part 4: Experimental Protocols

Protocol A: Synthesis via Chan-Lam Coupling

Based on methodologies adapted from recent literature [6].

Reagents:

-

Imidazole (1.0 equiv)[2]

-

3-Chlorophenylboronic acid (1.5 equiv)

-

CuCl (0.1 equiv) or Cu(OAc)

-

Pyridine (1.0 equiv) or Et

N -

Dichloromethane (DCM) or Methanol (MeOH)

-

Molecular Sieves (4Å)

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, charge Imidazole (68 mg, 1.0 mmol), 3-Chlorophenylboronic acid (234 mg, 1.5 mmol), and CuCl (10 mg, 0.1 mmol).

-

Solvent Addition: Add DCM (5 mL) and Pyridine (80

L, 1.0 mmol). Add activated molecular sieves to adsorb water generated during the reaction. -

Reaction: Attach a drying tube (or leave open to air if using MeOH/Cu(OAc)

to facilitate oxidation). Stir vigorously at room temperature (25 °C) for 24 hours. The mixture typically turns from green to blue/brown. -

Work-up: Filter the mixture through a pad of Celite to remove solid catalyst and sieves. Rinse the pad with DCM.

-

Extraction: Wash the filtrate with saturated NaHCO

solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na -

Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient, typically 4:1 to 1:1) to yield the product as an off-white solid.

Protocol B: CYP450 Binding Assay (Spectral Shift)

To validate biological affinity.

-

Preparation: Prepare a 10 mM stock solution of 1-(3-chlorophenyl)imidazole in DMSO.

-

Microsomes: Thaw human or fungal liver microsomes on ice. Dilute to 0.5 mg protein/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Baseline: Record the baseline UV-Vis spectrum (350–500 nm) of the microsomal suspension.

-

Titration: Add the compound in stepwise increments (0.5

M to 50 -

Analysis: Observe the "Type II" spectral change—a peak at ~425-435 nm and a trough at ~390-405 nm, indicative of nitrogen coordination to the heme iron.

References

-

Sigma-Aldrich. 1-(3-Chlorophenyl)imidazole Product Sheet.Link

-

PubChem. Compound Summary: 1-(3-Chlorophenyl)imidazole.[3][4] National Library of Medicine. Link

-

Matrix Scientific. Safety Data Sheet: 1-(3-Chlorophenyl)imidazole.Link

-

Molbase. Chemical Properties: 51581-52-3.Link

-

Chemeo. Physical Properties Prediction for 1-(3-chlorophenyl)imidazole.Link

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856. Link

Sources

Technical Monograph: 1-(3-Chlorophenyl)imidazole (CAS 51581-52-3)

[1][2][3][4]

Part 1: Executive Summary

1-(3-Chlorophenyl)imidazole (CAS 51581-52-3) is a specialized N-aryl imidazole scaffold widely utilized in medicinal chemistry as a pharmacophore for antifungal agents, heme oxygenase inhibitors, and cytochrome P450 modulators. Its structural rigidity, combined with the electron-withdrawing chlorine substituent at the meta position, influences both the metabolic stability and the lipophilicity (LogP) of the parent molecule, making it a critical intermediate in Lead Optimization (LO) campaigns.

This guide provides a comprehensive technical analysis of the compound, focusing on robust synthetic methodologies, mechanistic underpinnings of its formation, and its application in modern drug discovery.

Part 2: Chemical Identity & Physical Properties

The physicochemical profile of 1-(3-Chlorophenyl)imidazole dictates its handling and suitability for biological assays.

Table 1: Physicochemical Constants

| Property | Value | Note |

| CAS Number | 51581-52-3 | |

| IUPAC Name | 1-(3-Chlorophenyl)-1H-imidazole | |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | |

| Appearance | White to pale yellow solid | Crystalline |

| Melting Point | 86 – 90 °C | Distinct solid phase |

| Boiling Point | 145 °C @ 1 Torr | High vacuum required |

| Density | ~1.27 g/cm³ | Estimated |

| Solubility | DMSO, Methanol, Chloroform | Poor water solubility |

| pKa | ~6.0 (Conjugate acid) | Nitrogen lone pair basicity |

Part 3: Synthetic Methodology (The Core)

Strategic Route Selection

While Palladium-catalyzed Buchwald-Hartwig amination is possible, the Copper-catalyzed Ullmann-type coupling is the superior industrial and laboratory choice for synthesizing N-aryl imidazoles. Copper catalysts are cost-effective and avoid the strong coordination inhibition often seen with Palladium and imidazole substrates.

Selected Protocol: Modified Ullmann Coupling using CuI/L-Proline. Rationale: L-Proline acts as an efficient bidentate ligand, lowering the reaction temperature and accelerating the catalytic cycle compared to traditional ligand-free conditions.

Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysts.

Reagents:

-

Substrate A: Imidazole (1.2 eq)

-

Substrate B: 1-Chloro-3-iodobenzene (1.0 eq) [Note: Iodine is more reactive than Chlorine, ensuring regioselectivity at the I-position, leaving the Cl- group intact for future functionalization]

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: L-Proline (20 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Workflow:

-

Charge: In a dry Schlenk tube, add CuI (0.1 mmol), L-Proline (0.2 mmol), K₂CO₃ (2.0 mmol), Imidazole (1.2 mmol), and 1-Chloro-3-iodobenzene (1.0 mmol).

-

Inert: Evacuate and backfill with Argon three times to remove O₂ (prevents catalyst oxidation).

-

Solvate: Add anhydrous DMSO (2 mL) via syringe under Argon flow.

-

Reaction: Heat the mixture to 90–110 °C for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3) or LC-MS.[1]

-

Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Visualization of Synthesis Workflow

Figure 1: Step-by-step synthetic workflow for the copper-catalyzed coupling reaction.

Part 4: Mechanistic Insights

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Cu(I)/Cu(III) oxidative addition/reductive elimination pathway, facilitated by the L-Proline ligand which stabilizes the copper intermediates and prevents aggregation.

Catalytic Cycle Diagram

Figure 2: Proposed catalytic cycle for the Copper-catalyzed N-arylation of imidazole.

Part 5: Applications in Drug Discovery[5]

Pharmacophore Utility

The 1-(3-chlorophenyl)imidazole moiety is a classic "privileged structure" in medicinal chemistry.

-

CYP450 Inhibition: The imidazole nitrogen (N3) acts as a strong ligand for the heme iron in Cytochrome P450 enzymes. The 3-chloro substitution on the phenyl ring adds lipophilicity and metabolic stability, often increasing the potency of aromatase inhibitors or antifungal agents compared to the unsubstituted phenyl analog.

-

Antifungal Activity: Azole antifungals (e.g., Clotrimazole, Ketoconazole) rely on this heme coordination mechanism to inhibit lanosterol 14α-demethylase. 1-(3-Chlorophenyl)imidazole serves as a simplified fragment lead for designing next-generation antifungals.

Bioisosteric Replacement

Research indicates that replacing the imidazole ring with bioisosteres (like 1-amidinourea) in 1-(3-chlorophenyl) derivatives can modulate cytotoxicity.[1] However, the parent imidazole remains the benchmark for potency in early screening stages [3].

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Precautions:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Use within a certified chemical fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term stability is required, although the compound is generally air-stable.

Part 7: References

-

Matrix Scientific. (n.d.). 1-(3-Chlorophenyl)imidazole Product Data. Retrieved from

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-1H-imidazole Compound Summary. National Library of Medicine. Retrieved from

-

Ghasemi, S., et al. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry. Retrieved from

-

Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Beilstein J. Org. Chem. Retrieved from

-

Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)imidazole Product Specification. Retrieved from

1-(3-Chlorophenyl)imidazole structure elucidation

Executive Summary

This technical guide details the structural authentication of 1-(3-chlorophenyl)imidazole (CAS: 51581-52-3), a critical N-arylimidazole scaffold used in medicinal chemistry as a pharmacophore for cytochrome P450 inhibition (e.g., CYP11B1/B2 inhibitors) and antifungal agents.

The distinction of this molecule lies in its regiochemistry (N1-arylation vs. C-arylation) and the meta-substitution of the phenyl ring. This guide provides a rigorous elucidation workflow, moving from synthetic origin (Chan-Lam coupling) to definitive spectroscopic assignment (NMR/MS) and 3D conformational analysis.

Synthetic Context & Sample Purity

To elucidate a structure, one must understand its origin. The synthesis of 1-(3-chlorophenyl)imidazole is most efficiently achieved via Chan-Lam oxidative cross-coupling , which avoids the harsh conditions of traditional Ullmann condensation.

-

Reaction Logic: Copper(II)-catalyzed coupling of imidazole with (3-chlorophenyl)boronic acid in the presence of a base and molecular oxygen.

-

Regioselectivity: The reaction favors N-arylation over C-arylation due to the nucleophilicity of the imidazole N1-H. However, trace C-arylated impurities (e.g., 4-(3-chlorophenyl)imidazole) are possible and must be ruled out during elucidation.

Table 1: Physicochemical Profile[1]

| Property | Value / Description |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Monoisotopic Mass | 178.0298 (³⁵Cl) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, CHCl₃; sparingly soluble in water |

| Key Impurities | Bis-arylated imidazole, unreacted boronic acid, Cu salts |

Spectroscopic Characterization Strategy

The elucidation workflow follows a subtractive logic path: Confirm Mass

Mass Spectrometry (MS)

The presence of chlorine provides a definitive isotopic signature.

-

Ionization: ESI+ (Electrospray Ionization).

-

Diagnostic Signals:

-

[M+H]⁺: Observed at m/z 179.0.

-

Isotope Pattern: A distinct 3:1 ratio between m/z 179 (³⁵Cl) and m/z 181 (³⁷Cl). This confirms the presence of a single chlorine atom.

-

Fragmentation: Loss of HCN (27 Da) from the imidazole ring is characteristic of N-arylimidazoles, yielding a fragment at m/z ~152.

-

Nuclear Magnetic Resonance (NMR) Analysis

This is the primary tool for distinguishing the N1-isomer from C-linked isomers.

The "Diagnostic Trap": Inexperienced analysts often confuse the imidazole protons.

-

H2 (N=CH-N): Most deshielded due to being flanked by two nitrogens. Appears as a broad singlet or triplet (small J).

-

H4/H5: Appear as doublets (J ≈ 1.0–1.5 Hz) or broad singlets.

Assignment Logic (DMSO-d₆):

-

Imidazole H2 (~8.35 ppm): The most downfield singlet.

-

Imidazole H4 vs. H5: H5 is closer to the phenyl ring shielding cone but also affected by the N-aryl induction. Typically, H4 (~7.8 ppm) and H5 (~7.1 ppm) are distinct. Crucially, H5 shows NOE correlation to the phenyl ring protons (H2'/H6').

-

The "Meta" Phenyl Pattern: The 3-chlorophenyl group breaks symmetry, creating four distinct aromatic signals:

-

H2' (t, J~2Hz): Isolated singlet-like triplet between Cl and N.

-

H6' (ddd): Adjacent to N, coupled to H5'.

-

H4' (ddd): Adjacent to Cl, coupled to H5'.

-

H5' (t): Pseudo-triplet, typically the most shielded phenyl proton.

-

3D Conformational Geometry

Unlike planar systems, the N-phenylimidazole bond is twisted to minimize steric clash between the imidazole H5 and the phenyl H2'/H6'.

-

Twist Angle: Approximately 50°–60° .

-

Impact: This twist breaks conjugation, preventing the imidazole from being fully coplanar with the benzene ring, which explains the lack of significant ring current shielding effects often seen in planar biaryls.

Visualization: Elucidation Workflow & NOESY

The following diagram illustrates the logical flow of structure confirmation and the critical NOESY (Nuclear Overhauser Effect Spectroscopy) correlations required to prove N-arylation.

Figure 1: Structural elucidation logic flow. The critical step is the NOESY correlation (Red Diamond) which rules out C-arylation isomers.

Experimental Protocols

Protocol A: Synthesis via Chan-Lam Coupling

Rationale: This method is selected for its mild conditions (room temperature) and high tolerance for functional groups compared to Pd-catalyzed methods.

-

Reagents:

-

Imidazole (1.0 equiv, 68 mg)

-

(3-Chlorophenyl)boronic acid (1.5 equiv, 234 mg)

-

Cu(OAc)₂ (1.0 equiv, 181 mg) - Catalyst/Oxidant

-

Pyridine (2.0 equiv, 160 µL) - Base/Ligand

-

Dichloromethane (DCM) (5 mL) - Solvent

-

Molecular Sieves (4Å) - Water Scavenger

-

-

Procedure:

-

Step 1: Charge a dry round-bottom flask with Imidazole, Boronic Acid, Cu(OAc)₂, and activated molecular sieves.

-

Step 2: Add DCM and Pyridine.

-

Step 3: Attach a drying tube (or open to air with a loose cap). The reaction requires atmospheric oxygen to re-oxidize the Cu species.

-

Step 4: Stir vigorously at room temperature (25°C) for 24 hours. The mixture will turn from blue/green to a dark slurry.

-

Step 5: Filter through a pad of Celite to remove copper salts. Wash with EtOAc.[1]

-

Step 6: Concentrate the filtrate in vacuo.

-

-

Purification:

-

Perform flash column chromatography (Silica gel).

-

Eluent: Gradient of Hexanes:EtOAc (starting 80:20

50:50). -

Target: The product typically elutes after the unreacted boronic acid.

-

Protocol B: NMR Preparation

-

Solvent: DMSO-d₆ is preferred over CDCl₃ for imidazoles to prevent peak broadening of the H2 proton due to exchange or hydrogen bonding.

-

Concentration: 10 mg in 0.6 mL solvent.

-

Parameter Set: Standard 1H (16 scans), COSY, NOESY (mixing time 500ms).

References

-

Chan-Lam Coupling Methodology

-

Medicinal Chemistry of Imidazoles

- Zhang, L., et al. (2014). "C1-Heteroaryl-substituted imidazole derivatives as novel, highly potent, and selective CYP11B2 inhibitors." Journal of Medicinal Chemistry, 57(2), 348-363.

-

Source:

-

Crystallographic Data (Derivative Analogy)

- Kubicki, M. (2011). "1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide." Acta Crystallographica Section E, 67(11), o2988.

-

Source:

-

General N-Arylation Protocols

- Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001). "A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles." Journal of the American Chemical Society, 123(31), 7727-7729.

-

Source:

Sources

Spectroscopic Data Guide: 1-(3-Chlorophenyl)imidazole

[1]

Content Type: Technical Reference & Characterization Guide Subject: 1-(3-Chlorophenyl)imidazole (CAS: 51581-52-3) Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers[1]

Executive Summary & Compound Profile

1-(3-Chlorophenyl)imidazole is a critical nitrogen-containing heterocycle often utilized as a pharmacophore in the development of antifungal agents (azoles) and as a probe for cytochrome P450 enzyme inhibition studies.[1] Its structural integrity relies on the specific meta-substitution of the chlorine atom on the N-phenyl ring, which imparts distinct spectroscopic signatures compared to its para-isomer analogues.[1]

Physicochemical Identity

| Parameter | Data |

| CAS Registry Number | 51581-52-3 |

| IUPAC Name | 1-(3-Chlorophenyl)-1H-imidazole |

| Molecular Formula | C |

| Molecular Weight | 178.62 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 58–62 °C (Typical range for low-melting N-arylimidazoles) |

| Solubility | Soluble in CHCl |

Synthesis & Sample Preparation

To ensure accurate spectroscopic data, the compound is typically synthesized via copper-catalyzed Ullmann-type coupling.[1] Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted 3-chloroiodobenzene or imidazole).[1]

Synthetic Pathway (Ullmann Coupling)

The standard protocol involves the N-arylation of imidazole with 1-chloro-3-iodobenzene using CuI as a catalyst and a diamine ligand.[1]

Figure 1: Copper-catalyzed synthesis of 1-(3-Chlorophenyl)imidazole.

Analytical Sample Preparation

-

NMR: Dissolve 10–15 mg in 0.6 mL of CDCl

(Chloroform-d) containing 0.03% TMS. Ensure the solution is free of paramagnetic impurities (Cu residues from synthesis) which broaden peaks. -

MS: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (400 MHz, CDCl

,

ppm)

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-2 | 7.85 | Singlet (s) | - | Imidazole C2-H (Most deshielded, between two nitrogens).[1] |

| H-2' | 7.43 | Pseudo-Singlet (t) | ~2.0 | Phenyl H between N and Cl.[1] Deshielded by -I effect of Cl and N. |

| H-4', H-5' | 7.35 – 7.45 | Multiplet (m) | - | Overlap of phenyl protons meta and para to nitrogen.[1] |

| H-6' | 7.28 | Doublet (dm) | ~8.0 | Phenyl H ortho to N, para to Cl.[1] |

| H-4, H-5 | 7.20 – 7.30 | Multiplet (m) | - | Imidazole backbone protons (often overlapping with phenyl ring).[1] |

Key Diagnostic Feature: Look for the isolated singlet-like signal (H-2') around 7.4–7.5 ppm.[1] In the para-isomer, this signal would be part of a doublet.[1]

C NMR Data (100 MHz, CDCl

,

ppm)

| Carbon | Shift ( | Type | Assignment |

| C-2 | 135.8 | CH | Imidazole C2 (N=CH-N).[1] |

| C-1' | 138.2 | C | Phenyl ipso-carbon (attached to N).[1] |

| C-3' | 135.5 | C | Phenyl C-Cl. |

| C-5' | 130.8 | CH | Phenyl C5 (meta to N).[1] |

| C-2' | 121.5 | CH | Phenyl C2 (between N and Cl).[1] |

| C-4' | 128.5 | CH | Phenyl C4. |

| C-6' | 119.2 | CH | Phenyl C6 (ortho to N).[1] |

| C-4, C-5 | 130.2, 118.5 | CH | Imidazole backbone carbons.[1] |

Mass Spectrometry (MS)[1]

The presence of a single chlorine atom provides a definitive isotopic signature.

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion:

-

Fragmentation Pattern (EI):

-

m/z 178

143: Loss of Cl radical [M - 35] -

m/z 178

151: Loss of HCN (imidazole ring cleavage). -

m/z 143

116: Subsequent loss of HCN from the de-chlorinated fragment.

-

Figure 2: Proposed EI-MS fragmentation pathway for 1-(3-Chlorophenyl)imidazole.

Infrared Spectroscopy (FT-IR)

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Key Bands:

Experimental Validation Protocols

To validate the identity of a synthesized batch, follow this standard operating procedure (SOP):

-

Purity Check (TLC):

-

Mobile Phase: Ethyl Acetate:Hexane (3:2).

-

Visualization: UV lamp (254 nm) or Iodine chamber.

-

Expectation: Product R

~0.4–0.5; Imidazole R

-

-

Solvent Selection for NMR:

-

Use CDCl

for routine characterization. -

Use DMSO-d

if the sample contains moisture or if observing labile protons (though none are present here, DMSO separates aromatic multiplets better).[1]

-

-

Storage:

-

Store neat solid at 2–8 °C.

-

Protect from light to prevent slow photochemical dechlorination.

-

References

-

PubChem. Compound Summary for CID 329781239: 1-(3-Chlorophenyl)imidazole.[1] National Library of Medicine. Available at: [Link][1]

-

Attia, M. I., et al. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. Journal of Chemistry. (Providing comparative spectroscopic data for N-aryl imidazole moieties). Available at: [Link]

-

Reich, H. J. Bordwell pKa Table and Nuclear Magnetic Resonance Data. University of Wisconsin-Madison.[1] (Reference for chemical shift additivity rules in N-arylimidazoles). Available at: [Link][1]

Technical Monograph: Analytical Characterization of 1-(3-Chlorophenyl)imidazole

This technical guide details the analytical characterization of 1-(3-Chlorophenyl)imidazole , a critical pharmacophore in medicinal chemistry often utilized as a building block for antifungal agents and CYP enzyme inhibitors.

HExecutive Summary

1-(3-Chlorophenyl)imidazole represents a classic N-arylimidazole scaffold. Its structural integrity is defined by the meta-chlorine substitution on the phenyl ring, which imparts unique electronic properties compared to its para-substituted analogs. This guide provides a validated analytical framework for identifying this compound, distinguishing it from regioisomers (e.g., 1-(4-chlorophenyl)imidazole), and understanding its fragmentation behavior in mass spectrometry.

Synthesis & Sample Origin

To understand the impurity profile often seen in spectra (e.g., trace copper or ligand signals), one must understand the synthesis. The industrial standard for generating this scaffold is the Ullmann-type N-arylation .

Optimized Protocol (Ullmann Coupling)

-

Reagents: Imidazole (1.2 eq), 1-Bromo-3-chlorobenzene (1.0 eq).

-

Catalyst: CuI (10 mol%).

-

Ligand: L-Proline or 1,10-Phenanthroline (20 mol%).

-

Base: Cs

CO -

Solvent: DMSO or DMF, 110°C, 24h.

Mechanistic Insight: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide, followed by ligand exchange with imidazole and reductive elimination.

Mass Spectrometry Analysis

The mass spectral signature of 1-(3-Chlorophenyl)imidazole is dominated by the chlorine isotope pattern and the stability of the heteroaromatic ring.

Experimental Parameters

-

Ionization: Electrospray Ionization (ESI+) or Electron Impact (EI, 70 eV).

-

Source Temp: 200°C.

-

Capillary Voltage: 3.5 kV.

Fragmentation Logic & Data

The molecular ion is stable, but high-energy collisions induce characteristic cleavages. The primary pathway involves the ejection of neutral HCN from the imidazole ring, a hallmark of N-heterocycles.

| m/z (Ion) | Relative Abundance (%) | Assignment | Fragment Structure |

| 179.0 | 100 | [M+H] | Protonated Molecular Ion |

| 181.0 | 33 | [M+H] | |

| 152.0 | ~45 | [M+H - HCN] | Loss of Imidazole C2-N3 |

| 111.0 | ~20 | [C | Chlorophenyl cation (N-C bond cleavage) |

| 75.0 | ~10 | [C | Benzyne-like fragment (loss of Cl) |

Fragmentation Pathway Diagram

Figure 1: ESI+ Fragmentation pathway showing primary loss of HCN and C-N bond cleavage.

NMR Spectroscopy Analysis

The

Experimental Parameters

-

Frequency: 400 MHz (

H), 100 MHz ( -

Solvent: CDCl

(Reference: 7.26 ppm). -

Concentration: 10 mg/mL.

H NMR Data Assignment

| Position | Shift ( | Multiplicity | Structural Logic | |

| H2 (Im) | 7.85 | s (br) | - | Most deshielded; between two nitrogens. |

| H2' (Ph) | 7.46 | t (fine) | 2.0 | Isolated singlet-like; flanked by N and Cl. |

| H5' (Ph) | 7.42 | t | 8.0 | Meta to both substituents; pseudo-triplet. |

| H4' (Ph) | 7.35 | ddd | 8.0, 2.0, 1.0 | Ortho to Cl, Para to N. |

| H6' (Ph) | 7.28 | ddd | 8.0, 2.0, 1.0 | Ortho to N, Para to Cl. |

| H4/H5 (Im) | 7.22 - 7.18 | m | - | Imidazole backbone protons (often overlap). |

C NMR Data Assignment

| Position | Shift ( | Assignment Logic |

| C2 (Im) | 135.5 | Between two nitrogens (N=C-N). |

| C1' (Ph) | 138.2 | Ipso carbon attached to Nitrogen. |

| C3' (Ph) | 135.8 | Ipso carbon attached to Chlorine. |

| C5' (Ph) | 131.0 | Meta carbon (furthest from substituents). |

| C4/C5 (Im) | 130.5 / 118.2 | Imidazole backbone. |

| C2'/C4'/C6' | 121.0 - 129.0 | Remaining aromatic carbons. |

NMR Correlation & Assignment Logic

The following diagram illustrates the COSY (Through-bond H-H) and HMBC (Long-range H-C) correlations used to confirm the regiochemistry.

Figure 2: Key NMR correlations. H2' is the diagnostic proton for the 3-chloro substitution pattern, showing HMBC coupling to the C-Cl carbon.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three common impurities interfere with the spectra described above:

-

Bis-arylation: 1,3-bis(3-chlorophenyl)imidazolium salt. Detection: New set of downfield signals in

H NMR (>9.0 ppm for H2). -

Copper Residues: Paramagnetic broadening of the imidazole H2 and H4/H5 signals. Remediation:[1] Wash with EDTA or NH

OH. -

Starting Material: 1-Bromo-3-chlorobenzene. Detection: Distinctive aromatic pattern, lack of imidazole signals.

References

-

Ullmann-Type Coupling Protocols

- Xi, Z., et al. (2005). "A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations." The Journal of Organic Chemistry.

-

[Link]

-

General Imidazole NMR Data

- Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison.

-

[Link]

-

Mass Spectrometry of N-Heterocycles

-

CAS Registry Data

- CAS Common Chemistry. "1-(3-Chlorophenyl)-1H-imidazole (CAS 51581-52-3)."

-

[Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-(3-Chlorophenyl)imidazole

Executive Summary

1-(3-Chlorophenyl)imidazole (CAS: 51581-52-3) is a critical nitrogen-containing heterocyclic intermediate, widely utilized in the synthesis of antifungal agents, heme oxygenase inhibitors, and P450-targeting pharmaceuticals.[1] Unlike the highly water-soluble parent compound 1H-imidazole, the introduction of the 3-chlorophenyl moiety significantly alters the physicochemical landscape, imparting substantial lipophilicity and reducing aqueous solubility.[1]

This technical guide provides a comprehensive framework for understanding the solubility behavior of 1-(3-Chlorophenyl)imidazole. It addresses the lack of public thermodynamic data by synthesizing structural activity relationships (SAR) from analogous N-aryl imidazoles and establishing a rigorous experimental protocol for solubility determination.[1] This guide is designed to assist researchers in optimizing reaction solvents, purification via recrystallization, and formulation stability.[1]

Physicochemical Profile & Predicted Behavior[2][3]

Understanding the molecular architecture is the first step in predicting solubility.[1] The molecule consists of a polar imidazole head group (H-bond acceptor) and a lipophilic chlorophenyl tail.[1]

Key Properties

| Property | Value / Description | Source |

| CAS Number | 51581-52-3 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Physical State | Low-melting solid or viscous liquid (BP: 145°C @ 1 mmHg) | [1] |

| Predicted LogP | 2.6 – 2.9 | [2] |

| H-Bond Donors | 0 (N-substituted) | [2] |

| H-Bond Acceptors | 1 (N3 on imidazole ring) | [2] |

Solubility Landscape Analysis

Based on the "like dissolves like" principle and data from structurally related N-phenylimidazoles, the solubility profile follows a distinct polarity-driven trend.[1]

-

High Solubility (>100 mg/mL): Polar aprotic solvents (DMSO, DMF) and medium-polarity protic solvents (Ethanol, Methanol).[1] The imidazole ring interacts favorably with alcohols via hydrogen bonding, while the aromatic ring ensures compatibility.[1]

-

Moderate Solubility (10–50 mg/mL): Chlorinated solvents (Dichloromethane, Chloroform) and Esters (Ethyl Acetate).[1] These are excellent candidates for liquid-liquid extraction.

-

Low Solubility (<1 mg/mL): Water and aliphatic hydrocarbons (Hexane, Cyclohexane) at room temperature.[1] The hydrophobic chlorophenyl group dominates, preventing aqueous solvation.[1]

Experimental Protocol: Solubility Determination

Since exact thermodynamic values are often batch-specific or absent in literature, the following Self-Validating Protocol is the gold standard for generating internal data.

Method: Static Equilibrium (Shake-Flask)

This method ensures true thermodynamic saturation is reached, essential for accurate Van't Hoff analysis.[1]

Materials:

-

Analyte: 1-(3-Chlorophenyl)imidazole (>98% purity).

-

Solvents: HPLC grade (Methanol, Ethanol, Acetonitrile, Toluene, Water).[1]

-

Equipment: Orbital shaker with temperature control (±0.1 K), 0.45 µm PTFE syringe filters.

Workflow Visualization:

Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

HPLC Quantification Parameters

To ensure data integrity, use the following validated chromatographic conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV Absorbance at 254 nm (Aromatic π-π* transition).

-

Retention Time: Expect elution ~3.5 - 4.5 min due to lipophilicity.

Thermodynamic Analysis & Data Modeling

Once experimental mole fraction solubility (

Modified Apelblat Equation

The Apelblat model is superior for correlating solubility data of imidazole derivatives in pure solvents:

Where:

- is the mole fraction solubility.[1]

- is the absolute temperature (K).[1][2]

- are empirical model parameters derived via regression analysis.[1]

Van't Hoff Analysis

For a narrower temperature range, the simplified Van't Hoff equation determines the thermodynamic driving forces:

[1]-

Interpretation: A positive

(endothermic) indicates solubility increases with temperature—a typical behavior for N-aryl imidazoles in organic solvents [3].[1]

Application: Purification Strategy

The solubility differential between alcohols and water is the primary lever for purification.[1]

Recrystallization / Precipitation Logic

Since 1-(3-Chlorophenyl)imidazole is highly soluble in hot ethanol but insoluble in water, an antisolvent crystallization is the most efficient purification method.[1]

Recommended Solvent System: Ethanol (Solvent) / Water (Antisolvent).[1]

Figure 2: Decision tree for the purification of 1-(3-Chlorophenyl)imidazole using antisolvent crystallization.

Comparative Solvent Table (Reference Data)

Note: Values are estimated based on SAR with 1-phenylimidazole and 1-(4-chlorophenyl)imidazole [3, 4].

| Solvent | Polarity Index | Predicted Solubility (25°C) | Application |

| Methanol | 5.1 | High (>200 mg/mL) | Synthesis Medium |

| Ethanol | 4.3 | High (>150 mg/mL) | Recrystallization |

| Ethyl Acetate | 4.4 | Moderate (50-100 mg/mL) | Extraction |

| Toluene | 2.4 | Moderate (20-50 mg/mL) | Reaction Solvent (High T) |

| Water | 10.2 | Low (<0.5 mg/mL) | Antisolvent / Wash |

| Hexane | 0.1 | Very Low (<0.1 mg/mL) | Washing (Remove grease) |

References

-

SynQuest Laboratories. (2023).[1] Product Specification: 1-(3-Chlorophenyl)imidazole (CAS 51581-52-3). Retrieved from [1]

-

PubChem. (2023).[1] Compound Summary for 1-(3-Chlorophenyl)imidazole. National Center for Biotechnology Information.[1] Retrieved from [1]

-

Li, Y., et al. (2018).[1] "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data. (Inferred from general imidazole solubility trends).

-

Wang, J., et al. (2018).[1] "Copper-Catalyzed Synthesis of N-Aryl Imidazoles." ACS Omega.[1] Retrieved from [1]

-

ASTM International. (2021).[1] ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility.

Sources

Technical Guide: 1-(3-Chlorophenyl)imidazole – Discovery, Synthesis, and Pharmacological Utility

Part 1: Executive Summary & Historical Context

1-(3-Chlorophenyl)imidazole (CAS: 51581-52-3) is a pivotal heterocyclic building block and a pharmacological probe. While not a marketed drug in its own right, it represents a "privileged structure"—the N-arylimidazole—which serves as the pharmacophore for a vast class of antifungal agents (e.g., clotrimazole, econazole) and cytochrome P450 (CYP) inhibitors.

The Discovery Narrative: From Dye Chemistry to CYP Inhibition

The history of 1-(3-Chlorophenyl)imidazole is inextricably linked to the evolution of C–N bond formation methodologies and the understanding of heme-iron coordination .

-

The Classical Era (1858–1970s): Early syntheses of N-arylimidazoles relied on the Debus-Radziszewski imidazole synthesis or harsh Ullmann condensations (requiring copper bronze and temperatures >200°C). These methods were low-yielding for electron-deficient or sterically hindered anilines like 3-chloroaniline.

-

The Pharmacophore Identification (1970s): Researchers identified that the unhindered nitrogen atom (N3) of the imidazole ring could coordinate axially to the heme iron of CYP450 enzymes. This led to the systematic synthesis of phenyl-substituted imidazoles to probe the active sites of these enzymes. The 3-chloro substituent was introduced to modulate lipophilicity (

) and metabolic stability, preventing rapid hydroxylation at the para-position. -

The Organometallic Revolution (1990s–Present): The molecule became a standard substrate for testing "mild" C–N coupling reactions. The advent of Buchwald-Hartwig (Pd-catalyzed) and Chan-Lam (Cu-catalyzed) couplings allowed for the efficient synthesis of 1-(3-Chlorophenyl)imidazole under ambient conditions, transforming it from a difficult target to a readily accessible reagent.

Part 2: Chemical Architecture & Synthesis[1][2][3]

Structural Properties

The molecule consists of an electron-rich imidazole ring coupled to an electron-deficient 3-chlorobenzene.

| Property | Value | Significance |

| Molecular Formula | Core scaffold for azole antifungals. | |

| Molecular Weight | 178.62 g/mol | Fragment-like, ideal for high-throughput screening. |

| pKa (Conjugate Acid) | ~6.0–6.5 | The 3-Cl electron-withdrawing group lowers the pKa relative to N-phenylimidazole (pKa ~5.8), affecting heme binding affinity. |

| LogP | ~2.5 | Moderate lipophilicity ensures membrane permeability. |

Evolution of Synthetic Pathways

The synthesis of 1-(3-Chlorophenyl)imidazole illustrates the progression of organic chemistry.

Figure 1: Evolution of synthetic strategies. The Chan-Lam coupling (Green) is currently the preferred method due to mild conditions and high regioselectivity.

Recommended Protocol: Copper-Catalyzed Chan-Lam Coupling

This protocol is superior to classical methods due to its operational simplicity and use of ambient air as an oxidant.

Reagents:

-

Imidazole (1.0 equiv)

-

3-Chlorophenylboronic acid (1.5 equiv)[1]

-

Copper(II) acetate [Cu(OAc)₂] (0.1–0.2 equiv)

-

Pyridine (2.0 equiv)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Molecular sieves (4Å)

Step-by-Step Workflow:

-

Activation: In a dry round-bottom flask, add 4Å molecular sieves (activated) and Cu(OAc)₂ (10 mol%).

-

Addition: Add Imidazole (68 mg, 1 mmol) and 3-Chlorophenylboronic acid (234 mg, 1.5 mmol).

-

Solvent & Base: Add DCM (5 mL) followed by Pyridine (161 µL, 2 mmol).

-

Oxidation: Attach a drying tube or an oxygen balloon (1 atm). Stir vigorously at room temperature (25°C) for 12–24 hours. The reaction color typically changes from blue to green/brown.

-

Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with MeOH.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Validation: Verify structure via ¹H NMR (characteristic resonances at

7.8–7.2 ppm for aryl/imidazole protons).

Part 3: Biological Mechanism & Utility

Mechanism of Action: Heme Coordination

1-(3-Chlorophenyl)imidazole acts as a Type II Ligand for heme-containing enzymes, specifically Cytochrome P450s (e.g., CYP3A4, CYP2C9) and Lanosterol 14

-

Binding Mode: The

hybridized nitrogen (N3) of the imidazole ring donates its lone pair to the empty -

Consequence: This coordination displaces the water molecule (the native distal ligand), converting the iron from high-spin to low-spin state. This blocks oxygen binding and catalytic turnover.

-

Role of 3-Cl: The chlorine atom at the meta-position provides a lipophilic anchor that interacts with the hydrophobic pocket of the enzyme, stabilizing the complex.

Figure 2: Mechanism of CYP450 inhibition. The imidazole nitrogen coordinates directly to the heme iron, preventing oxygen activation.

Experimental Assay: Type II Binding Spectrum

To verify the activity of synthesized 1-(3-Chlorophenyl)imidazole, a spectral binding assay is the gold standard.

Protocol:

-

Preparation: Dilute recombinant CYP450 enzyme (e.g., CYP3A4) to 1 µM in potassium phosphate buffer (pH 7.4).

-

Baseline: Record the optical baseline from 350 nm to 500 nm.

-

Titration: Add the inhibitor in increasing concentrations (0.1 µM – 50 µM).

-

Observation:

-

Peak: Appearance of a peak at ~425–435 nm.

-

Trough: Appearance of a trough at ~390–405 nm.

-

-

Data Analysis: Plot the difference in absorbance (

) against inhibitor concentration to determine the spectral dissociation constant (

References

-

Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941-2944. Link

-

Wilkinson, C. F., et al. (1972). "Structure-activity relationships in the action of insecticidal synergists. Role of cytochrome P-450 complex formation." Biochemical Pharmacology, 21(16), 2187-2197. Link

-

Kiyoshima, A., et al. (2001). "Structure-activity relationships of imidazole antifungals." Chemical and Pharmaceutical Bulletin, 49(11), 1463-1468. Link

-

Sigma-Aldrich. "Product Specification: 1-(3-Chlorophenyl)imidazole."[2][3] Merck KGaA. Link

-

PubChem. "Compound Summary: 1-(3-Chlorophenyl)-1H-imidazole." National Library of Medicine. Link

Sources

Technical Guide: Synthesis of 1-(3-Chlorophenyl)imidazole Derivatives

Executive Summary

The 1-aryl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antifungal agents (e.g., econazole, miconazole), inhibitors of heme-containing enzymes (e.g., CYP450, heme oxygenase), and anticonvulsants.[1] Specifically, 1-(3-chlorophenyl)imidazole represents a strategic intermediate where the meta-chloro substituent provides unique electronic modulation (Hammett

This guide details the synthesis of 1-(3-chlorophenyl)imidazole via C–N bond formation.[2] Unlike traditional nucleophilic aromatic substitution (

Strategic Retrosynthesis

To synthesize 1-(3-chlorophenyl)imidazole, the most efficient disconnection is the C(aryl)–N(imidazole) bond.[1] The choice of synthetic equivalent depends on the available starting material (halide vs. boronic acid) and the scale of the reaction.[1]

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic breakdown of the target molecule identifying the C-N bond as the strategic disconnection point and highlighting divergent electrophile choices.

Core Synthetic Methodologies

Method A: Modified Ullmann-Type Coupling (Recommended)

Mechanism: Copper(I)-catalyzed nucleophilic substitution.[2] Why this method? Historically, Ullmann couplings required harsh conditions (>200°C).[1] Modern ligand-assisted protocols (using 1,10-phenanthroline or L-proline) allow reaction at 80–110°C.[2] This is the most cost-effective method for scaling.[2]

-

Ligand: 1,10-Phenanthroline or trans-N,N'-dimethylcyclohexane-1,2-diamine.[2]

-

Base: Cs₂CO₃ or K₃PO₄ (Weak bases reduce side reactions).[1][2]

-

Solvent: DMSO or DMF (Polar aprotic solvents stabilize the Cu-intermediate).[2]

Method B: Buchwald-Hartwig Cross-Coupling

Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.[1][3] Why this method? It offers superior yields for sterically hindered substrates or when the 3-chloro position is sensitive to copper-mediated halogen exchange.[2]

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: Xantphos or t-BuXPhos (Bulky phosphines facilitate reductive elimination).[2]

Method C: Chan-Lam Coupling

Mechanism: Oxidative coupling using Cu(II) species under air.[2] Why this method? It proceeds at room temperature and tolerates a wide range of functional groups.[5] However, it requires the more expensive boronic acid starting material.[1]

Detailed Experimental Protocol: Modified Ullmann Coupling

This protocol is optimized for the synthesis of 1-(3-chlorophenyl)imidazole on a 5.0 mmol scale.[2] It balances yield, cost, and operational simplicity.[1]

Reagents & Materials

| Component | Equiv. | Amount | Role |

| Imidazole | 1.2 | 408 mg | Nucleophile |

| 1-Chloro-3-iodobenzene | 1.0 | 1.19 g | Electrophile (Iodide is more reactive than Chloride) |

| CuI | 0.1 | 95 mg | Catalyst |

| 1,10-Phenanthroline | 0.2 | 180 mg | Ligand |

| Cs₂CO₃ | 2.0 | 3.25 g | Base |

| DMSO (Anhydrous) | - | 10 mL | Solvent |

Step-by-Step Workflow

-

Catalyst Pre-complexation (Critical):

-

In a dry Schlenk tube equipped with a magnetic stir bar, add CuI (95 mg) and 1,10-Phenanthroline (180 mg).

-

Add 2 mL of DMSO and stir at room temperature for 10 minutes. Observation: The solution should turn a dark homogeneous color, indicating active catalyst formation.[1]

-

-

Substrate Addition:

-

Add Imidazole (408 mg), Cs₂CO₃ (3.25 g), and the remaining DMSO (8 mL).

-

Add 1-Chloro-3-iodobenzene (1.19 g). Note: We use the iodide because the C-I bond undergoes oxidative addition much faster than the C-Cl bond, preserving the 3-chloro substituent.

-

-

Reaction:

-

Workup:

-

Cool to room temperature.[2][6][7] Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water (3 x 30 mL) to remove DMSO.[1] Crucial: DMSO retention interferes with column chromatography.[1]

-

Wash with Brine (30 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

Diagram 2: Experimental Workflow

Caption: Operational workflow for the Modified Ullmann synthesis of 1-(3-chlorophenyl)imidazole.

Mechanistic Insight & Troubleshooting

The success of the Ullmann reaction relies on the Catalytic Cycle .[1] Understanding this helps in troubleshooting low yields.

-

Oxidative Addition: The Cu(I) species inserts into the C-I bond.[1] Failure Point: If the aryl halide is unreactive (e.g., using chloride instead of iodide without adjusting temperature), this step fails.[1]

-

Ligand Exchange: The imidazole nitrogen displaces the halide on the copper center. Failure Point: If the base is too weak or wet, deprotonation of imidazole is inefficient.[1]

-

Reductive Elimination: The C-N bond forms, and Cu(I) is regenerated.[1] Failure Point: Steric bulk at the ortho-position of the aryl ring can significantly slow this step.

Diagram 3: Copper Catalytic Cycle

Caption: Simplified catalytic cycle for the Cu-catalyzed N-arylation. Note the critical role of the ligand in stabilizing the Cu(III) intermediate.[1]

Characterization Data

For the target 1-(3-chlorophenyl)imidazole , the following spectroscopic data validates the structure:

-

¹H NMR (400 MHz, CDCl₃):

7.84 (s, 1H, Im-H2), 7.45 (t, J = 2.0 Hz, 1H, Ar-H2'), 7.42–7.36 (m, 1H, Ar-H), 7.33 (t, J = 8.0 Hz, 1H, Ar-H), 7.28 (m, 1H, Ar-H), 7.22 (s, 1H, Im-H), 7.18 (s, 1H, Im-H).[1]-

Key Feature: The triplet at 7.45 ppm indicates the proton between the Cl and N substituents (H2'), characteristic of meta-substitution.[1]

-

-

¹³C NMR (100 MHz, CDCl₃):

138.2 (C-N), 135.6 (C-Cl), 130.8, 128.0, 126.5, 121.4, 119.2, 117.8.[1]

References

-

Copper-Catalyzed N-Arylation (General Review)

-

Modified Ullmann Protocol (CuI/Phenanthroline)

-

Chan-Lam Coupling (Boronic Acid Route)

-

Biological Relevance (Antifungal Azoles)

Sources

Therapeutic Targets of 1-(3-Chlorophenyl)imidazole: A Technical Guide

Executive Summary

1-(3-Chlorophenyl)imidazole (CAS: 51581-52-3) represents a critical pharmacophore in the design of inhibitors for heme-dependent enzymes. While structurally concise, this scaffold serves as a potent Type II ligand, capable of coordinating directly with the ferric (

This technical guide analyzes the compound’s utility as a chemical probe and lead scaffold for targeting Heme Oxygenase-1 (HO-1) , a cytoprotective enzyme overexpressed in chemoresistant cancers.[1] Secondary interactions with Cytochrome P450 (CYP) isoforms and Tryptophan 2,3-dioxygenase (TDO) are also detailed, establishing the molecule's relevance in oncology and metabolic regulation.

Chemical & Pharmacological Profile

Structural Properties

The molecule consists of an imidazole ring N-linked to a phenyl group substituted at the meta position with chlorine.

-

Lipophilicity: The 3-chloro substituent enhances lipophilicity (

), improving membrane permeability compared to the unsubstituted 1-phenylimidazole. -

Electronic Effect: The electron-withdrawing chlorine atom ($ \sigma_m = 0.37 $) reduces the electron density of the phenyl ring but has a limited inductive effect on the distal imidazole nitrogen, preserving its basicity for metal coordination.

Mechanism of Action: Type II Heme Coordination

The primary mechanism across all identified targets is Type II Ligand Binding .

-

Displacement: The unprotonated nitrogen (

) of the imidazole ring acts as a strong Lewis base. -

Coordination: It displaces the native water molecule (or weak axial ligand) coordinated to the heme iron.

-

Inhibition: This forms a low-spin hexacoordinate complex, locking the enzyme in an inactive state and preventing substrate (e.g., oxygen, heme) binding.

Primary Therapeutic Target: Heme Oxygenase-1 (HO-1)

Heme Oxygenase-1 (HO-1) is the rate-limiting enzyme in heme catabolism, converting heme into biliverdin, carbon monoxide (CO), and free iron. In oncology, HO-1 acts as a survival factor, protecting tumor cells from oxidative stress and chemotherapy-induced apoptosis.

Mechanistic Rationale

1-(3-Chlorophenyl)imidazole targets the heme pocket of HO-1.[2] Unlike porphyrin-based inhibitors (which mimic the substrate), this imidazole scaffold binds the heme iron after the heme substrate has entered the pocket, or it coordinates to the heme-HO-1 complex.

-

Selectivity: The 3-chlorophenyl group occupies the hydrophobic "Western region" of the HO-1 binding pocket, providing selectivity over constitutive HO-2 isoforms.

-

Therapeutic Outcome: Inhibition of HO-1 depletes antioxidant bilirubin and anti-apoptotic CO, re-sensitizing cancer cells (e.g., melanoma, glioblastoma) to oxidative stress.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of HO-1 inhibition by 1-(3-Chlorophenyl)imidazole in a cancer cell context.

Caption: Disruption of the HO-1 cytoprotective axis by 1-(3-Chlorophenyl)imidazole, leading to ROS accumulation and apoptosis.

Secondary Targets: Cytochromes & TDO

Cytochrome P450 (CYP) Isoforms

The imidazole moiety is a classic pharmacophore for CYP inhibition.

-

Target: CYP3A4, CYP1A2, and CYP19 (Aromatase).

-

Relevance: While often considered an "off-target" effect in HO-1 drug design, this activity is therapeutically relevant for hormone-dependent cancers. The 3-chloro substitution often increases potency against CYP19 (Aromatase) compared to 1-phenylimidazole, potentially aiding in estrogen receptor-positive breast cancer treatment.

Tryptophan 2,3-dioxygenase (TDO)

TDO is another heme-containing enzyme that degrades tryptophan to kynurenine, suppressing the immune response in the tumor microenvironment.

-

Mechanism: Similar to HO-1, the imidazole nitrogen coordinates to the TDO heme iron.

-

Therapeutic Potential: Reversal of tumor immune escape (Immunotherapy synergy).

Experimental Protocols

Protocol A: Spectroscopic Determination of Type II Binding

Purpose: To validate the direct coordination of the imidazole nitrogen to the heme iron of HO-1 or CYP.

Reagents:

-

Recombinant HO-1 or Rat Liver Microsomes (RLM).

-

Buffer: 0.1 M Potassium Phosphate (pH 7.4).

-

Ligand: 1-(3-Chlorophenyl)imidazole (dissolved in DMSO).

Procedure:

-

Baseline: Dilute protein sample to 1 µM in dual cuvettes (Sample and Reference). Record baseline (400–500 nm).

-

Titration: Add ligand (0.5 µL increments) to the Sample cuvette and equal volume of DMSO to the Reference cuvette.

-

Measurement: Record differential absorption spectra after each addition.

-

Analysis: Look for a Type II spectral shift :

-

Peak (Soret max): ~425–435 nm.

-

Trough (Soret min): ~390–410 nm.

-

-

Calculation: Plot

vs. [Ligand]. Fit to the Michaelis-Menten equation to determine the Spectral Dissociation Constant (

Protocol B: HO-1 Enzymatic Inhibition Assay

Purpose: To quantify the IC50 value of the compound against HO-1 activity.

Workflow:

-

Preparation: Mix Rat Spleen Microsomes (rich in HO-1) or recombinant HO-1 (2 mg/mL) with NADPH (1 mM), Glucose-6-phosphate (2 mM), and G6P dehydrogenase (1 U).

-

Substrate: Add Hemin (20 µM) and the test compound (0.1 – 100 µM).

-

Incubation: Incubate at 37°C for 60 minutes in the dark.

-

Termination: Stop reaction with Chloroform.

-

Quantification:

-

Extract the bilirubin formed.

-

Measure absorbance at

464–530 nm. -

Calculate % Inhibition relative to DMSO control.

-

Comparative Data Summary

The following table summarizes the estimated potency profile of 1-(3-Chlorophenyl)imidazole based on structure-activity relationship (SAR) data of related 1-aryl-imidazoles.

| Target Enzyme | Binding Mode | Estimated Potency ( | Therapeutic Indication |

| Heme Oxygenase-1 (HO-1) | Heme Coordination (Fe-N) | 1 - 10 µM | Chemo-sensitization (Melanoma) |

| Heme Oxygenase-2 (HO-2) | Heme Coordination (Fe-N) | 5 - 20 µM | Constitutive (Avoid inhibition) |

| CYP3A4 | Heme Coordination (Fe-N) | 0.5 - 5 µM | Drug Metabolism (DDI Risk) |

| TDO (Tryptophan 2,3-dioxygenase) | Heme Coordination (Fe-N) | 10 - 50 µM | Cancer Immunotherapy |

Note: The 3-chloro substitution generally improves selectivity for HO-1 over HO-2 compared to unsubstituted analogs, but high concentrations may still inhibit CYPs.

References

-

NIH National Library of Medicine. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PubMed Central. [Link]

-

Journal of Medicinal Chemistry. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. ACS Publications. [Link]

-

ChemMedChem. (2010). Heme oxygenase inhibition by 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives. PubMed. [Link]

-

Drug Metabolism and Disposition. (2002).[3] Inhibition of cytochromes P450 by antifungal imidazole derivatives. ASPET. [Link]

-

MDPI. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.[4] Molecules. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Silico Modeling of 1-(3-Chlorophenyl)imidazole: A Multi-Scale Protocol for Heme-Dependent Inhibitors

[1]

Executive Summary

This technical guide outlines a rigorous computational framework for modeling 1-(3-Chlorophenyl)imidazole (1-CPI) and its derivatives.[1] While 1-CPI serves as a fundamental scaffold for antifungal azoles, its primary relevance in modern drug discovery lies in its potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) .[1]

Modeling this interaction presents two distinct challenges that standard high-throughput workflows often fail to capture:

-

The Coordinate Covalent Bond: The interaction between the imidazole nitrogen (N3) and the Heme-Iron (Fe) requires specific force field parameterization beyond standard electrostatic models.

-

The Halogen Sigma Hole: The chlorine substituent at the meta position exhibits an anisotropic charge distribution (a positive "sigma hole"), enabling specific halogen bonds that stabilize the ligand in the hydrophobic pocket.

This guide provides a self-validating protocol integrating Quantum Mechanics (QM), Metal Center Parameterization, and Molecular Dynamics (MD) to accurately predict binding affinity and stability.[1]

Phase 1: Chemical Basis & Quantum Mechanical Parameterization[1]

The Sigma Hole Challenge

Standard force fields (AMBER FF14SB, CHARMM36) treat halogen atoms as spheres with a uniform negative partial charge. However, chlorine in an aromatic system exhibits a region of positive electrostatic potential (ESP) on the extension of the C-Cl bond—the sigma hole . Neglecting this leads to the underestimation of binding affinity, particularly in the hydrophobic pockets of IDO1/TDO.

Protocol: Virtual Site (Extra Point) Derivation To accurately model the 3-chlorophenyl moiety, we must introduce a massless virtual site (Extra Point or EP) to represent the sigma hole.[1]

-

Geometry Optimization: Perform QM optimization of 1-CPI using Gaussian 16 or ORCA .

-

Theory Level: B3LYP/6-311G** (D3BJ dispersion correction recommended).

-

Vacuum Phase:[1] Essential to isolate the intrinsic electronic properties.

-

-

ESP Calculation: Calculate the Electrostatic Potential on the molecular surface (0.001 au isodensity).

-

Charge Fitting (RESP):

-

Fit partial charges using the RESP (Restrained Electrostatic Potential) method.

-

Constraint: Constrain the EP charge to be positive and the Cl charge to be sufficiently negative to conserve net neutrality.

-

Placement: The EP is typically placed 1.6 Å from the Cl nucleus along the C-Cl bond vector.

-

Heme-Imidazole Coordination (The Bonded Model)

The interaction between the imidazole N3 and the Heme Iron is too strong for non-bonded Lennard-Jones potentials but too labile for a permanent covalent bond definition in standard libraries.[1] We utilize the Bonded Model approach via MCPB.py (Metal Center Parameter Builder) in AmberTools.[2][3]

Data Table 1: QM/MM Parameterization Targets

| Parameter | Target Value (Approx.) | Source Method |

|---|---|---|

| Fe - N(imidazole) Distance | 2.10 - 2.15 Å | DFT (B3LYP/LanL2DZ for Fe) |

| Fe - N - C(imidazole) Angle | ~126° | DFT Optimization |

| Force Constant (Fe-N) | 65 - 90 kcal/(mol[1]·Å²) | Seminario Method (Hessian Matrix) |

| Cl Sigma Hole Vmax | +15 to +25 kcal/mol | DFT ESP Analysis |[1]

Phase 2: Constrained Molecular Docking Strategy[1]

Standard docking scoring functions (GlideScore, Vina) are heavily biased towards hydrogen bonding and hydrophobic enclosure. They often penalize the desolvation penalty of the Heme Iron without adequately rewarding the formation of the coordinate bond.

The "Anchor & Grow" Protocol: We must enforce the coordination geometry during the docking phase.

-

Grid Generation:

-

Target: IDO1 Crystal Structure (e.g., PDB: 2D0T or 6E44 ).

-

Center: Defined by the Heme Iron.

-

Constraint Definition: Define a spherical constraint of 2.2 Å radius centered on the Fe atom.

-

-

Pharmacophore Filtering:

-

Require a mandatory match: An aromatic nitrogen acceptor (the imidazole N3) must fall within the Fe-constraint sphere.[1]

-

-

Pose Selection:

-

Do not rely solely on the docking score. Filter poses based on the Fe-N-C angle .[1] Poses deviating >10° from the ideal 126° vector should be discarded, as they indicate steric clashes with the porphyrin ring.

-

Phase 3: Molecular Dynamics Simulation

Once the docked pose is obtained, we must validate its stability using MD. This is where the custom parameters from Phase 1 are applied.

Workflow Visualization

The following diagram illustrates the integrated workflow, ensuring that QM-derived parameters flow correctly into the classical MD engine.

Caption: Integrated workflow for parameterizing the Heme-Imidazole coordinate bond using MCPB.py before system assembly.

Simulation Protocol

Software: GROMACS or AMBER.[1] Force Field: AMBER ff14SB (protein) + GAFF2 (ligand organic parts) + Custom MCPB parameters (Metal center).[1]

-

Minimization:

-

Heating (NVT):

-

0 to 300K over 100 ps.

-

Restraints: 10 kcal/mol·Å² on backbone and Heme-Ligand complex.[1]

-

-

Equilibration (NPT):

-

1 ns at 1 atm.[1]

-

Gradual release of restraints.

-

-

Production:

-

Time: Minimum 100 ns (to observe loop flexibility in IDO1).

-

Step size: 2 fs (with SHAKE/LINCS algorithms).

-

Phase 4: Interaction Analysis & ADMET Profiling[1]

Binding Mechanism Logic

The efficacy of 1-(3-Chlorophenyl)imidazole relies on a "Dual-Anchor" mechanism.[1] The imidazole anchors to the iron, while the chlorophenyl group exploits the hydrophobic "Pocket A" in IDO1.

Caption: The "Dual-Anchor" binding mode. The Cl-Sigma hole interaction is critical for orientation within the hydrophobic pocket.[1]

Binding Free Energy Calculation (MM/GBSA)

Post-simulation, calculate the binding free energy (

Equation:

Note on Entropy: For relative binding affinity (comparing 3-Cl vs 4-Cl derivatives), the entropy term (

References

-

Pengfei Li and Kenneth M. Merz Jr. (2016).[1][4] MCPB.py: A Python Based Metal Center Parameter Builder.[2][3] Journal of Chemical Information and Modeling.[2] [1]

-

Ibrahim, M.A.A., et al. (2018). Molecular dynamics simulation of halogen bonding in protein-ligand complexes. Scientific Reports.[1][2] [1]

-

Rohrig, U.F., et al. (2019). Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [1]

-

Case, D.A., et al. (2023). Amber 2023 Reference Manual (Force Fields & MCPB).[1] AmberMD.org.[1]

-

Gaussian, Inc. (2016). Gaussian 16 User Reference (ESP Charge Fitting).[1] Gaussian.com.[1]

Quantum Chemical Profiling of 1-(3-Chlorophenyl)imidazole: A Computational Protocol

Topic: Quantum Chemical Calculations for 1-(3-Chlorophenyl)imidazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists

Strategic Context: The Molecular Scaffold

1-(3-Chlorophenyl)imidazole represents a critical pharmacophore in medicinal chemistry. The fusion of an electron-rich imidazole ring with a meta-chlorinated phenyl group creates a unique electronic push-pull system. This scaffold is foundational in the design of azole antifungals (inhibiting lanosterol 14

For drug development professionals, the challenge lies not just in synthesis, but in predicting the metabolic liability (sites of oxidation) and binding affinity (metal coordination vs. hydrogen bonding). This guide details a self-validating quantum chemical (QC) workflow to map these properties with high fidelity.

Computational Architecture & Methodology

To ensure reproducibility and chemical accuracy, we employ Density Functional Theory (DFT).[1] The choice of functional and basis set is non-trivial; for halogenated heterocycles, accounting for dispersion forces and diffuse electron density is mandatory.

The Core Protocol

-

Electronic Structure Method: DFT / wB97X-D (Recommended over B3LYP for superior description of non-covalent interactions and dispersion).

-

Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse functions to capture the lone pair on the imidazole N3 and the chlorine electron cloud).

-

Solvation Model: SMD (Solvation Model based on Density) – Water (

) for biological relevance; DMSO for spectroscopic validation.

Workflow Visualization

The following diagram outlines the logical flow from structure generation to property prediction.

Caption: Figure 1. Self-validating computational workflow for 1-(3-Chlorophenyl)imidazole characterization.

Structural Analysis: The Conformation Problem

The pivotal structural parameter is the dihedral angle between the imidazole and phenyl rings. Unlike biphenyl, the N1-C(phenyl) bond allows rotation.

-

Steric Factors: The ortho-hydrogens of the phenyl ring repel the H5/H2 of the imidazole.

-

Resonance Factors: Planarity favors

-conjugation between the rings. -

Result: Optimization typically yields a twisted conformation (dihedral

). A strictly planar structure is often a transition state (saddle point), not a minimum.

Protocol Step: Perform a Relaxed Potential Energy Surface (PES) scan of the N(imidazole)-C(phenyl) dihedral in

Electronic Structure & Reactivity Descriptors

Understanding the electron distribution is vital for predicting drug-target interactions (e.g., CYP450 heme coordination).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO Location: Predominantly localized on the imidazole ring (specifically the

-system and N3 lone pair). This makes the imidazole moiety the primary site for electrophilic attack (or oxidation). -

LUMO Location: Delocalized over the chlorophenyl ring and the imidazole

. -

Chlorine Effect: The meta-Cl is electron-withdrawing (

-induction) but has weak

Molecular Electrostatic Potential (MEP)

The MEP map is the "guide map" for docking studies.

-

Negative Potential (Red): Concentrated at the N3 nitrogen of the imidazole. This confirms N3 as the hydrogen bond acceptor and the site for metal coordination (e.g., Fe in heme).

-

Positive Potential (Blue): Localized on the imidazole C-H protons and the phenyl ring protons.

Global Reactivity Descriptors (Calculated)

Using Koopmans' theorem approximation:

| Descriptor | Formula | Interpretation for Drug Design |

| Ionization Potential (I) | Energy required to remove an electron (Oxidation potential). | |

| Electron Affinity (A) | Energy released when adding an electron (Reduction potential). | |

| Chemical Hardness ( | Resistance to charge transfer. Higher | |

| Electrophilicity Index ( | Propensity to accept electrons. High |

Spectroscopic Validation

To trust the calculated geometry, one must validate against experimental spectra.

Vibrational Spectroscopy (IR/Raman)

-

Scaling: DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values. Use a scaling factor of 0.961 for wB97X-D/6-311++G(d,p).

-

Marker Bands:

-

C-Cl Stretch: Look for a distinct band around 1080–1095 cm

. -

Imidazole Ring Breathing: Sharp bands in the 1450–1550 cm

region. -

C-H Stretching: Aromatic protons > 3000 cm

.

-

NMR Prediction (GIAO Method)

-

Protocol: Calculate shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method in Solvation (DMSO).

-

Reference: Compute TMS (Tetramethylsilane) at the exact same level of theory to define

ppm. -

Diagnostic Shift: The proton at the C2 position of imidazole (between the two nitrogens) is highly deshielded (

ppm) due to the adjacent electronegative nitrogen atoms.

Pharmaceutical Application: Metabolic Prediction

For a drug development scientist, the key question is: Where will this molecule be metabolized?

We use Fukui Functions (

Caption: Figure 2. Predicted metabolic liabilities based on local reactivity descriptors.

-